molecular formula C4H4Na2O8 B1585545 Disodium tetrahydroxysuccinate CAS No. 866-17-1

Disodium tetrahydroxysuccinate

Cat. No. B1585545
CAS RN: 866-17-1
M. Wt: 226.05 g/mol
InChI Key: JSKIAGGRMZDKAV-UHFFFAOYSA-L
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Description

Disodium tetrahydroxysuccinate, also known as disodium tartrate, is a salt often used in analytical chemistry due to its ability to form stable complexes with various metal ions. It has a molecular formula of C4H4Na2O8 and a molecular weight of 226.05 g/mol .


Chemical Reactions Analysis

Disodium tetrahydroxysuccinate is known to form stable complexes with various metal ions. This property is often utilized in complexometric titrations, a type of volumetric analysis where the formation of a colored complex is used to indicate the end point of a titration .


Physical And Chemical Properties Analysis

Disodium tetrahydroxysuccinate has a molecular weight of 226.05 g/mol . It has a boiling point of 514.2°C at 760 mmHg and a flash point of 278.9°C . Its vapor pressure is 1.01E-12mmHg at 25°C .

Scientific Research Applications

Sodium-Ion Batteries

  • Field : Energy Storage
  • Application : Sodium-ion batteries (SIBs) have been considered as a potential large-scale energy storage technology, especially for sustainable clean energy like wind, solar, and wave .
  • Method : The development of promising host materials with the ability of fast, stable, and efficient sodium-ion insertion/extraction is key to promoting SIBs .
  • Results : The optimization of the electrolyte, the matching of cathode and anode materials, and the construction of sodium-ion full batteries with high-performance, high-safety, and low cost are urgently needed in order to make SIBs commercially available .

Demulsifying Crude Oil-in-Water Emulsions

  • Field : Environmental Science
  • Application : The performance of dioctyl sodium sulfosuccinate (DSS), a double-chain anionic surfactant, in breaking crude oil-in-water emulsions was investigated .
  • Method : The response surface methodology was used to consider the effect of the DSS concentration, oil concentration, and shaking time on demulsification efficiency .
  • Results : DSS efficiently demulsified stable emulsions under different oil concentrations (500−3000 mg/L) within 15 min shaking time .

Energy Storage in Sodium Bismuth Titanate-Based Ceramics

  • Field : Material Science
  • Application : Sodium bismuth titanate-based ceramics are used for energy storage .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The results break through the bottleneck of BNT-based ferroelectrics with a general recoverable energy storage density of lower than 3 J cm −3 .

Preparation and Physiochemical Properties of Disodium Lauryl Glucoside Sulfosuccinate

  • Field : Surfactants and Detergents
  • Application : A new synthetic route to a mild surfactant disodium lauryl glucoside sulfosuccinate (AG-SS) containing two hydrophilic groups is described .
  • Method : AG-SS was synthesized from lauryl glucoside reacted with maleic acid anhydride, and then sulfonated with sodium sulfite .
  • Results : The surface activity measurement showed that the critical micelle concentration (CMC) and the surface tension at CMC (γ CMC) of AG-SS were 2.59 × 10 −4 mol/L and 35.21 mN/m at 25 °C, respectively . AG-SS exhibited excellent water solubility eliminating the disadvantage of lauryl glucoside; its foaming ability was also remarkable .

Thermal Storage Properties and Application of Sodium Acetate Trihydrate/Expanded Graphite Composite

  • Field : Energy Storage
  • Application : The development of energy storage technology is beneficial for the efficient use of energy and sustainable development .
  • Method : Composite phase change materials (CPCMs) were prepared by combining expanded graphite (EG) and sodium acetate trihydrate (CH 3 COONa·3H 2 O, SAT) .
  • Results : Compared with pure SAT, thermal conductivity and supercooling tests show that the supercooling degree of the CPCMs was decreased and the thermal conductivity was increased by 205.1% .

Atorvastatin Calcium Inclusion Complexation with Polysaccharide

  • Field : Drug Delivery Systems
  • Application : The aim of the present investigation was to enhance the solubility and dissolution of atorvastatin calcium (ATV), a poorly water-soluble drug with larch polysaccharide arabinogalactan (AG) and disodium glycyrrhizate (Na 2 GA) as carriers of drug delivery systems for improving its bioavailability .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The results are not detailed in the source .

Preparation and Physiochemical Properties of Disodium Lauryl Glucoside Sulfosuccinate

  • Field : Surfactants and Detergents
  • Application : A new synthetic route to a mild surfactant disodium lauryl glucoside sulfosuccinate (AG-SS) containing two hydrophilic groups is described .
  • Method : AG-SS was synthesized from lauryl glucoside reacted with maleic acid anhydride, and then sulfonated with sodium sulfite .
  • Results : The surface activity measurement showed that the critical micelle concentration (CMC) and that the surface tension at CMC ( γ CMC) of AG-SS were 2.59 × 10 −4 mol/L and 35.21 mN/m at 25 °C, respectively. AG-SS exhibited excellent water solubility eliminating the disadvantage of lauryl glucoside; its foaming ability was also remarkable .

Preparation, Thermal Storage Properties and Application of Sodium Acetate Trihydrate/Expanded Graphite Composite

  • Field : Energy Storage
  • Application : The development of energy storage technology is beneficial for the efficient use of energy and sustainable development .
  • Method : Composite phase change materials (CPCMs) were prepared by combining expanded graphite (EG) and sodium acetate trihydrate (CH 3 COONa·3H 2 O, SAT) .
  • Results : Compared with pure SAT, thermal conductivity and supercooling tests show that the supercooling degree of the CPCMs was decreased and the thermal conductivity was increased by 205.1% .

Atorvastatin Calcium Inclusion Complexation with Polysaccharide

  • Field : Drug Delivery Systems
  • Application : The aim of the present investigation was to enhance the solubility and dissolution of atorvastatin calcium (ATV), a poorly water-soluble drug with larch polysaccharide arabinogalactan (AG) and disodium glycyrrhizate (Na 2 GA) as carriers of drug delivery systems for improving its bioavailability .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The results are not detailed in the source .

Future Directions

The future directions of disodium tetrahydroxysuccinate and similar compounds could involve further exploration of their properties and potential applications. Advances in synthetic chemistry and the development of new methodologies could also open up new possibilities for these compounds .

properties

IUPAC Name

disodium;2,2,3,3-tetrahydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O8.2Na/c5-1(6)3(9,10)4(11,12)2(7)8;;/h9-12H,(H,5,6)(H,7,8);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKIAGGRMZDKAV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(=O)[O-])(O)O)(O)O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Na2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061222
Record name Butanedioic acid, tetrahydroxy-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium tetrahydroxysuccinate

CAS RN

866-17-1
Record name Butanedioic acid, 2,2,3,3-tetrahydroxy-, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2,2,3,3-tetrahydroxy-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanedioic acid, tetrahydroxy-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium tetrahydroxysuccinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.591
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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